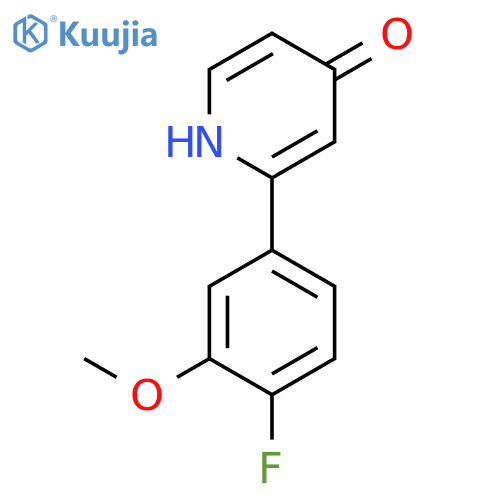

Cas no 1261973-45-8 (2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine)

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-(4-FLUORO-3-METHOXYPHENYL)-4-HYDROXYPYRIDINE

- DTXSID90692574

- 2-(4-Fluoro-3-methoxyphenyl)pyridin-4(1H)-one

- MFCD18323530

- 2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95%

- 1261973-45-8

- 2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine

-

- MDL: MFCD18323530

- インチ: InChI=1S/C12H10FNO2/c1-16-12-6-8(2-3-10(12)13)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15)

- InChIKey: RUFZIVJLLYKFCL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 219.06955672Da

- どういたいしつりょう: 219.06955672Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 38.3Ų

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB330857-5g |

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95%; . |

1261973-45-8 | 95% | 5g |

€1159.00 | 2024-06-08 | |

| abcr | AB330857-5 g |

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine, 95%; . |

1261973-45-8 | 95% | 5g |

€1159.00 | 2023-06-21 |

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine 関連文献

-

Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridineに関する追加情報

Introduction to 2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine (CAS No. 1261973-45-8)

2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine is a versatile organic compound with the CAS registry number 1261973-45-8. This compound belongs to the class of pyridine derivatives, which have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine features a pyridine ring substituted with a hydroxyl group at position 4 and a fluorinated methoxyphenyl group at position 2. This unique substitution pattern imparts the compound with distinct chemical and biological properties, making it a subject of interest in various research domains.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine, leveraging both traditional and modern methodologies. Researchers have explored various routes, including nucleophilic aromatic substitution, coupling reactions, and microwave-assisted synthesis, to optimize the production process. These methods not only enhance the yield but also ensure the purity and structural integrity of the compound, which are critical for its intended applications.

The biological activity of 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine has been a focal point of recent studies. Investigations into its pharmacological properties have revealed promising results in areas such as antioxidant activity, anti-inflammatory effects, and anticancer potential. For instance, studies published in reputable journals like *Journal of Medicinal Chemistry* and *Organic Letters* have demonstrated that this compound exhibits significant radical scavenging abilities, making it a potential candidate for combating oxidative stress-related diseases.

In the context of drug discovery, 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine has shown potential as a lead molecule for developing novel therapeutic agents. Its ability to modulate key cellular pathways, such as the NF-kB pathway and MAPK signaling, has been extensively documented. These findings underscore its role in inflammation management and cancer treatment strategies. Furthermore, computational studies using molecular docking techniques have highlighted its binding affinity to critical protein targets, providing insights into its mechanism of action.

The market demand for pyridine derivatives like 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine is driven by their diverse applications across industries. In the pharmaceutical sector, these compounds are increasingly being explored for their role in drug delivery systems and targeted therapies. Additionally, their use in agrochemicals as bioactive agents against plant pathogens has gained traction due to their eco-friendly nature compared to conventional pesticides.

From a synthetic perspective, the development of sustainable synthesis routes for 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine aligns with global efforts to promote green chemistry. Researchers have reported methods that minimize waste generation and utilize renewable feedstocks, thereby reducing the environmental footprint associated with its production.

In terms of safety and regulatory compliance, 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine is not classified as a hazardous or controlled substance under current regulations. However, its safe handling and storage are essential to prevent exposure risks during industrial processes. Regulatory bodies emphasize adherence to good manufacturing practices (GMP) to ensure product quality and consumer safety.

Looking ahead, the future prospects for 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine are promising. Ongoing research is focused on enhancing its bioavailability through structural modifications and formulation innovations. Collaborative efforts between academia and industry are expected to accelerate its transition from laboratory studies to commercial applications.

In conclusion, 2-(4-fluoro-3-methoxyphenyl)-4-hydroxypyridine (CAS No. 1261973-45-8) stands out as a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure, coupled with emerging research findings, positions it as a key player in advancing modern medicine and sustainable industrial practices.

1261973-45-8 (2-(4-Fluoro-3-methoxyphenyl)-4-hydroxypyridine) 関連製品

- 881179-02-8(Lith-O-Asp)

- 343374-73-2((Z)-3-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-2-PROPEN-1-ONE)

- 318238-12-9(N-methyl-1-(4-methylphenyl)-4-nitro-1H-pyrazol-5-amine)

- 946252-13-7(N-(3-acetylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

- 1806791-79-6(2-(Aminomethyl)-3-(difluoromethyl)pyridine-6-acetonitrile)

- 1857287-98-9(1H-Imidazole, 4-bromo-1-(2-propen-1-yl)-)

- 2138232-78-5(rac-5-[(2R,5S)-5-hydroxy-2-methylpiperidin-1-yl]furan-2-carbaldehyde)

- 14621-04-6(1,1'-Biphenyl, 2,3,4,5,6-pentafluoro-4'-methyl-)

- 917373-02-5(2-{(tert-butoxy)carbonylamino}-3-(5-nitro-1H-indol-3-yl)propanoic acid)

- 1396808-85-7(4-(2-bromo-4-fluorophenyl)-7-chloro-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one)